molecular formula C6H4FN3 B1279027 1-Azido-4-fluorobenzene CAS No. 3296-02-4

1-Azido-4-fluorobenzene

Cat. No. B1279027
Key on ui cas rn: 3296-02-4
M. Wt: 137.11 g/mol
InChI Key: VHFLTICYUZLEII-UHFFFAOYSA-N
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Patent
US08742097B2

Procedure details

Prepared in analogy to J. Org. Chem. (1989) 54:5938-5945. To a solution of sulfuric acid (40 mL) and trifluoroacetic acid (200 mL) was added 4-fluoroaniline (22.1 mL, 0.23 mol) dropwise. Then under ice-cooling a solution of sodium nitrite (20.6 g, 0.3 mol) in water (200 mL) was added over 30 min at 15-18° C. The solution was then stirred for 30 min while kept in the ice bath. A solution of sodium azide (25.42 g, 0.39 mol) in water (150 mL) was added dropwise over 30 min. Mixture was foaming and temperature went up to 10° C. while cooling with an ice bath. Reaction mixture was stirred without cooling for 1 h, then extracted with diethyl ether. The combined organic layers were washed with water two times. Then the combined organic layers were diluted with saturated aqueous sodium carbonate solution (500 mL) until the mixture became basic. The organic phase was separated and washed with brine, extracted again with diethyl ether. The organic layers were dried over sodium sulfate and evaporated at 40° C., minimum 50 mbar (already distillation of product), to afford the title product (30.42 g, 96%) as a brown liquid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
22.1 mL
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25.42 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.FC(F)(F)C(O)=O.[F:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1.N([O-])=O.[Na+].[N-:25]=[N+:26]=[N-].[Na+]>O>[N:18]([C:17]1[CH:19]=[CH:20][C:14]([F:13])=[CH:15][CH:16]=1)=[N+:25]=[N-:26] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
22.1 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Two
Name
Quantity
20.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25.42 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was then stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to J
ADDITION
Type
ADDITION
Details
was added over 30 min at 15-18° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
went up to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
without cooling for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with water two times
ADDITION
Type
ADDITION
Details
Then the combined organic layers were diluted with saturated aqueous sodium carbonate solution (500 mL) until the mixture
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted again with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated at 40° C.
DISTILLATION
Type
DISTILLATION
Details
minimum 50 mbar (already distillation of product),

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.42 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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